Product packaging for 1,2-DIDEOXY-D-RIBOFURANOSE(Cat. No.:CAS No. 91121-19-6)

1,2-DIDEOXY-D-RIBOFURANOSE

Cat. No.: B1205667
CAS No.: 91121-19-6
M. Wt: 118.13 g/mol
InChI Key: NSMOSDAEGJTOIQ-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Deoxy-Sugar Chemistry and Nucleic Acid Analogues

Deoxy sugars are carbohydrates that have had a hydroxyl group replaced with a hydrogen atom. 1,2-Dideoxy-D-ribofuranose is a member of this class, specifically a dideoxy sugar. evitachem.com Its structure is analogous to the deoxyribose sugar that forms the backbone of deoxyribonucleic acid (DNA). acs.org However, the absence of the 1'-hydroxyl group distinguishes it from the naturally occurring 2'-deoxyribose found in DNA.

This structural modification is of great interest in the synthesis of nucleic acid analogues. evitachem.com These are synthetic molecules that mimic the structure of DNA and RNA. By incorporating this compound into oligonucleotide chains, researchers can investigate the structural and functional roles of specific hydroxyl groups in nucleic acids. nih.gov These studies are crucial for understanding DNA stability, protein-DNA interactions, and the mechanisms of DNA damage and repair. rsc.orgtandfonline.com The compound serves as a structural analogue for the sugar residue at natural apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. tandfonline.comtandfonline.com

Significance as a Building Block and Research Probe

The utility of this compound extends beyond its role in nucleic acid chemistry. It is considered a valuable chiral building block in organic synthesis. cymitquimica.comgeorganics.sk Its defined stereochemistry makes it an excellent starting material for the enantioselective synthesis of complex molecules, including pharmaceuticals and natural products. For instance, it is a known building block for the synthesis of certain carbapenem (B1253116) antibiotics. tandfonline.comtandfonline.com

As a research probe, this compound has been instrumental in studying various biological processes. Its incorporation into oligonucleotides allows for the investigation of DNA helix stability and the effects of abasic sites on DNA structure and function. rsc.orgucl.ac.uk Furthermore, it has been used to develop functional probes and non-fluorescent spacers in oligodeoxy-fluoroside sensors. tandfonline.comtandfonline.com

Scope and Research Imperatives

Current and future research involving this compound is focused on several key areas. A primary objective is the development of practical and reliable synthetic methods to produce the compound and its derivatives in high yields. tandfonline.comresearchgate.netnih.gov Efficient synthesis is crucial for making these valuable research tools more accessible.

Another significant research imperative is its application in RNA interference (RNAi) studies. tandfonline.comresearchgate.netnih.gov Modified small interfering RNAs (siRNAs) containing this compound at their 3'-overhang regions have been synthesized to investigate their gene-silencing activity and resistance to nucleases. tandfonline.comresearchgate.net Understanding how these modifications affect siRNA performance can lead to the design of more potent and stable therapeutic agents. researchgate.net

Further exploration of its use in creating novel C-nucleoside analogues is also an active area of research. rsc.org These analogues, where the nucleobase is attached via a carbon-carbon bond instead of a carbon-nitrogen bond, can exhibit unique biological properties and are of interest for developing new therapeutic agents. rsc.org

Chemical and Physical Properties

PropertyValueSource
CAS Number 91547-59-0 sigmaaldrich.comscbt.com
Molecular Formula C₅H₁₀O₃ scbt.com
Molecular Weight 118.13 g/mol scbt.com
IUPAC Name 1,4-anhydro-2-deoxy-D-erythro-pentitol sigmaaldrich.com
Alternate Names (2R,3S)-2-(hydroxymethyl)oxolan-3-ol scbt.com
Physical Form Liquid sigmaaldrich.com
Boiling Point 105 °C at 0.02 mmHg sigmaaldrich.com
Density 1.239 g/cm³
SMILES C1COC@@HCO

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B1205667 1,2-DIDEOXY-D-RIBOFURANOSE CAS No. 91121-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMOSDAEGJTOIQ-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919665
Record name 1,4-Anhydro-2-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91121-19-6, 91547-59-0
Record name 1,2-Dideoxyribose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dideoxyribofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091547590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anhydro-2-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1,2 Dideoxy D Ribofuranose

Established Synthetic Pathways to 1,2-DIDEOXY-D-RIBOFURANOSE

The synthesis of this compound, a crucial analogue of the sugar residue found in natural apurinic/apyrimidinic (AP) sites of DNA, has been approached through various chemical strategies. tandfonline.com These methods are designed to produce this abasic deoxyribonucleoside for its applications in studying DNA repair mechanisms, the catalytic activity of ribozymes, and in the development of RNA interference-based therapies. tandfonline.com

Elimination-Based Approaches

A prevalent and practical method for synthesizing this compound involves the elimination of a nucleobase from a precursor nucleoside, such as thymidine (B127349). tandfonline.comresearchgate.netnih.gov This approach often utilizes the formation of a furanoid glycal as a key intermediate. tandfonline.com For instance, thymidine can be treated with 1,1,1,3,3,3-hexamethyldisilazane (HMDS) in the presence of a catalyst like ammonium (B1175870) sulfate (B86663) at elevated temperatures to yield a silylated furanoid glycal. researchgate.net Subsequent hydrogenation of this glycal intermediate leads to the desired this compound. tandfonline.comresearchgate.net While effective, the preparation of the furanoid glycal can sometimes be challenging, and the hydrogenation step may produce side products, such as tetrahydrofuran (B95107) derivatives resulting from Ferrier rearrangement. tandfonline.com

Starting MaterialKey ReagentsIntermediateProductReference
Thymidine1. HMDS, (NH₄)₂SO₄Silylated furanoid glycalThis compound tandfonline.comresearchgate.net
5'-O-(tert-butyldiphenylsilyl)thymidine1. HMDS, (NH₄)₂SO₄ 2. Pd/C, H₂Furanoid glycal5-O-TBDPS-1,2-dideoxy-D-ribofuranose tandfonline.com

Reductive Methodologies from Ribofuranose Derivatives

Reductive methods starting from 2-deoxy-D-ribose or its furanosyl derivatives represent another significant pathway to this compound. tandfonline.com One approach involves the reduction of 2-deoxy-D-ribose itself, which can yield the target compound in high quantities, though it may necessitate the use of an excess of ion exchange resin for purification. tandfonline.com Alternatively, furanosyl derivatives such as furanosyl chlorides can be used as starting points for the synthesis. tandfonline.com Another strategy begins with D-ribose, which is converted to methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside. The deoxygenation of this intermediate is achieved through reductive displacement using hydride reagents. nih.govresearchgate.net This is followed by total hydrolysis and acetylation to produce 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, a precursor to this compound. nih.govresearchgate.net

Starting MaterialKey StepsOverall YieldReference
D-riboseDeoxygenation of a sulfonyloxy derivative, hydrolysis, acetylation56% nih.govresearchgate.net
2-deoxy-D-riboseReductionHigh yield (purification challenges) tandfonline.com

Multi-Step Organic Syntheses

More elaborate, multi-step syntheses have been developed to produce this compound and its derivatives. These routes offer greater control over stereochemistry and allow for the introduction of various substituents. For example, a multi-step synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose has been reported starting from D-ribose. nih.govresearchgate.net Another example is an eleven-step synthesis of 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose from 2-deoxyribopyranose, which involves selective protection and deprotection steps, reaction with 3-lithiopyridine, and a final ring closure using methanesulfonyl chloride. rsc.org Similarly, starting from inosine (B1671953), a multi-step process involving acylation, reduction, and subsequent de-glycosylation with simultaneous acetylation can yield 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose. google.com These multi-step approaches, while often complex, are valuable for creating specific and functionally diverse analogues of this compound.

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis to produce this compound and its derivatives. These routes are often considered "greener" and can be scalable for industrial applications. researchgate.net One such biocatalytic procedure allows for the preparation of precursors to this compound from readily available starting materials. tandfonline.com These methods can involve highly regioselective acylation and deacylation reactions catalyzed by enzymes, resulting in excellent yields. researchgate.net For instance, enzymes like phosphopentomutase and nucleoside phosphorylases can be used in tandem enzymatic cascades to synthesize nucleosides from D-pentoses, including 2-deoxy-D-ribose derivatives. researchgate.net

Functionalization and Derivatization Strategies

The functionalization of this compound is critical for its use as a building block in the synthesis of more complex molecules, such as modified oligonucleotides and therapeutic agents.

Phosphorylation Reactions and Derivatives (e.g., Deoxyribose 1-Phosphate)

Phosphorylation is a key functionalization reaction for this compound and its analogues. The resulting phosphate (B84403) derivatives are essential intermediates in various biological and synthetic processes. For example, 1,2-dideoxy-1-phenyl-beta-D-ribofuranose can be phosphorylated to create nucleotide analogues with potential antiviral properties. evitachem.com A crucial derivative is 2-deoxyribose 1-phosphate, which can be synthesized enzymatically. rsc.org This compound, along with ribose 1-phosphate, serves as a key substrate for nucleoside phosphorylases in the synthesis of nucleoside analogues. rsc.orgmadridge.org The enzymatic synthesis of these sugar phosphates, often from nucleosides via phosphorolytic cleavage, provides a direct route to α-anomerically pure products. rsc.org

To facilitate its incorporation into oligonucleotides using standard solid-phase synthesis, this compound is often converted into its corresponding phosphoramidite (B1245037) derivative. tandfonline.comresearchgate.netnih.gov This involves reacting the hydroxyl group of the sugar with a phosphitylating agent. The resulting phosphoramidite can then be linked to a solid support, such as controlled pore glass (CPG) resin, and used in the automated synthesis of DNA or RNA strands containing an abasic site. tandfonline.comresearchgate.netnih.gov

DerivativeSynthetic ApplicationReference
This compound phosphoramiditeIncorporation into oligonucleotides via solid-phase synthesis tandfonline.comresearchgate.netnih.gov
2-Deoxyribose 1-PhosphateSubstrate for enzymatic synthesis of nucleoside analogues rsc.orgmadridge.org
Phosphorylated 1,2-dideoxy-1-phenyl-beta-D-ribofuranoseAntiviral nucleotide analogues evitachem.com

Anomeric Modifications and C-Glycoside Formation

The anomeric carbon (C-1) of this compound is a focal point for structural diversification. Modifications at this center lead to a wide array of analogues, with C-glycosides being a particularly important class due to their enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts. researchgate.netacs.org

The synthesis of C-glycosides often involves the reaction of a suitably protected ribofuranose derivative with a carbon nucleophile. A common strategy employs the reaction of aryllithium reagents with protected 2-deoxy-D-ribono-1,4-lactones, which, after reduction of the resulting hemiketal, yields C-aryl nucleosides with high β-anomeric selectivity. researchgate.net For instance, an eleven-step synthesis of 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose from 2-deoxyribopyranose has been described, where the key step involves the reaction of a selectively protected D-ribose intermediate with 3-lithiopyridine. nih.gov This methodology is considered applicable to the synthesis of other 1-substituted 1,2-dideoxyriboses. nih.gov

Another versatile method for C-C bond formation at the anomeric center is the use of organometallic reagents with protected sugar precursors. The stereoselective preparation of peracetylated β-allyl C-glycosides of 2-deoxy-D-ribofuranose has been achieved via isopropylidene-protected intermediates, which serve as valuable precursors for homonucleosides. acs.orgacs.orgresearchgate.netrsc.org These reactions are typically promoted by a Lewis acid, such as zinc bromide, in the presence of a nucleophile like allyltrimethylsilane. acs.org

Beyond C-glycosides, the anomeric center can be functionalized to introduce other heteroatoms. For example, 2-deoxy-sugar acetates can be converted to highly reactive glycosyl iodides using trimethylsilyl (B98337) iodide (TMSI). nih.gov These intermediates, while often too unstable to isolate, can be used in situ for glycosylation reactions, such as with potassium phenoxides to form aryl O-glycosides. nih.gov Similarly, glycosyl bromides, among the earliest 2-deoxysugar donors, are activated under Koenigs-Knorr conditions to synthesize nucleoside analogues and thioglycosides. nih.gov

Selective Protection and Deprotection Strategies

The synthesis of complex molecules from this compound necessitates precise control over its reactive hydroxyl groups at the C-3 and C-5 positions. This is achieved through the strategic use of protecting groups, which are temporarily installed to mask a reactive site and later removed. The selection of these groups is critical and often depends on the desired reaction sequence, emphasizing the need for orthogonal protecting groups that can be removed under different conditions. nih.govscispace.com

Common protecting groups for the hydroxyl functions of ribofuranose derivatives include acyl, silyl (B83357), and acetal (B89532) groups. For instance, in the synthesis of 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose, a sequence of selective protection and deprotection steps is employed to differentiate the hydroxyl groups and facilitate the desired transformations. nih.gov

Silyl ethers are widely used due to their ease of introduction, stability, and selective removal. Bulky silyl groups like tert-butyldiphenylsilyl (TBDPS) and 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl) are particularly useful for protecting primary hydroxyls or creating cyclic structures spanning two hydroxyls. acs.orgacs.org For example, the 3- and 5-hydroxyl groups can be protected with TBDPS groups. ebi.ac.uk The 4,4'-dimethoxytrityl (DMT) group is another common choice for the selective protection of the primary 5'-hydroxyl group, a crucial step in the synthesis of phosphoramidites for oligonucleotide synthesis. nih.govebi.ac.uk Deprotection of silyl ethers is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

Acetal protecting groups, such as the isopropylidene group, are often used to protect vicinal diols, like the 2,3-hydroxyls in ribose. acs.orgacs.org These are generally stable under basic and nucleophilic conditions but are readily cleaved under acidic conditions. acs.orgnih.gov Acyl groups like benzoyl (Bz) and acetyl (Ac) are also frequently employed. For example, 1-deoxy-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a key intermediate in some synthetic pathways. scispace.comrsc.org

The following table summarizes common protecting groups used in this compound chemistry and their typical deprotection conditions.

Protecting GroupAbbreviationTypical Deprotection ConditionsReference(s)
tert-ButyldiphenylsilylTBDPSTetrabutylammonium fluoride (TBAF) acs.org
TetraisopropyldisiloxaneTIPDSTetrabutylammonium fluoride (TBAF) acs.org
4,4'-DimethoxytritylDMTMild acidic conditions (e.g., trichloroacetic acid) nih.govebi.ac.uk
Isopropylidene-Acidic hydrolysis (e.g., aq. HCl, H₂SO₄) acs.orgnih.gov
AcetylAcBasic hydrolysis (e.g., NaOMe in MeOH), Ammonolysis nih.govnih.gov
BenzoylBzBasic hydrolysis (e.g., NaOMe in MeOH) scispace.comrsc.org
p-ToluenesulfonylTs/TosylReductive cleavage (e.g., NaBH₄) researchgate.netualberta.ca

Synthesis of Acylated Derivatives (e.g., 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose)

Acylated derivatives of deoxyribose are pivotal intermediates in carbohydrate and nucleoside chemistry, serving as precursors for a variety of therapeutic agents. researchgate.net A prominent example is 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose, a key intermediate in the synthesis of the anticancer drug capecitabine. researchgate.netualberta.casmolecule.com

Several synthetic routes to 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose have been developed, often starting from readily available carbohydrates like D-ribose or nucleosides such as inosine.

One practical, high-yielding route starts from D-ribose. ualberta.ca The key steps involve:

Ketalization and Esterification : D-ribose is converted to methyl 2,3-O-isopropylidene-β-D-ribofuranoside. The free 5-hydroxyl group is then sulfonylated, for instance with tosyl chloride, to form a good leaving group.

Deoxygenation : The 5-O-sulfonyl derivative undergoes reductive displacement using a hydride reagent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as DMSO to yield the 5-deoxy product.

Hydrolysis and Acetylation : The methyl glycoside and isopropylidene protecting groups are removed via acid hydrolysis, followed by peracetylation with acetic anhydride (B1165640) in pyridine (B92270) to afford the final product. ualberta.ca

An alternative approach begins with inosine. researchgate.net This method involves:

Sulfonylation : The 5'-hydroxyl group of inosine is acylated with p-toluenesulfonyl chloride.

Reduction : The 5'-p-toluenesulfonyl group is reduced with sodium borohydride to give 5'-deoxyinosine.

Acetylation : The intermediate is acylated with acetic anhydride to produce 2',3'-O-diacetyl-5'-deoxyinosine.

Acetolysis : The final step involves the cleavage of the glycosidic bond and simultaneous acetylation of the anomeric position using a mixture of acetic anhydride and an acid catalyst (e.g., sulfuric acid or a cation-exchange resin) to yield 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose. researchgate.net

The following table outlines a representative synthesis of the title compound from D-ribose.

StepStarting MaterialReagents and ConditionsProductYieldReference
1D-Ribosea) Acetone, CH₃OH, conc. H₂SO₄; b) Tosyl chloride, Et₃N, DCMMethyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside- ualberta.ca
2Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranosideNaBH₄, DMSO, 80-85°CMethyl 2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside- ualberta.ca
3Methyl 2,3-O-isopropylidene-5-deoxy-β-D-ribofuranosidea) 0.04N H₂SO₄, 80-85°C; b) Acetic anhydride, Pyridine1,2,3-O-triacetyl-5-deoxy-D-ribofuranose56% (overall) ualberta.ca

Advanced Synthetic Applications

The unique structural properties of this compound make it a valuable building block in the synthesis of complex, high-value molecules, including modified oligonucleotides and potent antibiotics.

Incorporation into Oligonucleotides via Phosphoramidite Chemistry

This compound, serving as a stable abasic site mimic, can be incorporated into synthetic oligonucleotides at any desired position. scispace.com This is achieved using the standard and highly efficient phosphoramidite solid-phase synthesis method. scispace.comrsc.org

The general procedure involves several key steps:

Preparation of the Phosphoramidite Monomer : The this compound unit must first be converted into a phosphoramidite derivative. This involves the selective protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, which allows for monitoring of the coupling efficiency and is easily removed during synthesis. The remaining 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer. nih.govebi.ac.uk

Solid-Phase Synthesis : The DMT-protected this compound phosphoramidite is then used in an automated DNA/RNA synthesizer. The synthesis cycle involves coupling the phosphoramidite to the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support (e.g., controlled pore glass resin). scispace.comrsc.org

Cleavage and Deprotection : After the full-length oligonucleotide is assembled, it is cleaved from the solid support, and all protecting groups (on the bases, phosphate backbone, and the sugar itself) are removed to yield the final modified oligonucleotide.

This methodology has been successfully used to synthesize chemically modified small interfering RNAs (siRNAs) containing this compound units in their 3'-overhang regions. scispace.comrsc.org Such modifications are crucial for studying structure-activity relationships, enhancing nuclease resistance, and modulating the biological activity, such as the gene-silencing knockdown effect of siRNAs. scispace.comrsc.org

Role in Carbapenem (B1253116) Antibiotic Synthesis Precursors

This compound, and more broadly 2-deoxy-D-ribose, serves as a key chiral starting material for the enantioselective synthesis of carbapenem antibiotics, such as thienamycin (B194209). ualberta.ca Thienamycin was the first member of the carbapenem class and is known for its exceptionally broad spectrum of antibacterial activity. The furanose structure provides the necessary stereochemical framework for constructing the bicyclic carbapenam (B8450946) core.

A notable synthetic strategy involves the transformation of 2-deoxy-D-ribose into a five-membered cyclic nitrone intermediate. ualberta.ca This nitrone then undergoes a crucial [3+2] cycloaddition reaction with a suitable dipolarophile. The Kinugasa reaction, a copper(I)-mediated cascade reaction between a terminal alkyne and a nitrone, is a powerful method used in this context. researchgate.net

The key stages of this synthetic approach are:

Nitrone Formation : A partially protected derivative of 2-deoxy-D-ribose is converted into a cyclic nitrone, preserving the critical stereocenters of the original sugar.

Kinugasa Cycloaddition : The 2-deoxy-D-ribose-derived nitrone is reacted with a terminal alkyne (e.g., one derived from D-lactic acid) in the presence of a copper(I) catalyst and a base. This reaction forms the β-lactam ring characteristic of all carbapenems. researchgate.net The choice of base, such as tetramethylguanidine, can be critical for controlling the stereochemistry of the newly formed ring junction, favoring the desired trans configuration between the H-5 and H-6 protons of the carbapenam skeleton. researchgate.net

Further Transformations : The resulting carbapenam intermediate, which now contains the core bicyclic structure, undergoes a series of subsequent reactions. These include oxidation of side chains, deprotection, and introduction of the requisite side chain at the C-2 position to complete the synthesis of the thienamycin methyl ester or other carbapenem analogues. researchgate.net

This approach highlights the utility of this compound as a versatile chiral pool starting material, enabling the efficient and stereocontrolled synthesis of complex and medically important antibiotic structures.

Structural Elucidation and Conformational Analysis of 1,2 Dideoxy D Ribofuranose and Its Derivatives

Anomeric Forms and Equilibrium in Various Phases (Gas, Solution, Solid)

Unlike its parent monosaccharide, 2-deoxy-D-ribose, 1,2-dideoxy-D-ribofuranose lacks a hydroxyl group at the C1 (anomeric) position. This fundamental structural difference means that this compound, which is a stable cyclic ether, does not exhibit anomeric forms (α and β) and therefore does not undergo mutarotation in solution. Its structure is fixed in the furanose form.

In contrast, 2-deoxy-D-ribose exists as a complex equilibrium mixture of different isomers in various phases. nih.govacs.org Computational studies of gas-phase 2-deoxy-D-ribose have determined that the α-pyranose form is the most stable, with the most favored α-furanose conformer being 6.2 kJ/mol higher in free energy. nih.gov

In aqueous solution, the equilibrium is dynamic and temperature-dependent. At lower temperatures, the six-membered pyranose rings are predominant, while an increase in temperature favors the formation of the five-membered furanose rings. acs.org

Table 1: Equilibrium Composition of 2-Deoxy-D-ribose in Aqueous Solution at Different Temperatures acs.org

Anomer/Isomer Approximate Ratio at 0 °C Approximate Ratio at 90 °C
β-pyranose 43% 30%
α-pyranose 42% 30%
β-furanose 10% 18%

Furanose and Pyranose Interconversion

The interconversion between furanose and pyranose rings is a key characteristic of reducing sugars like 2-deoxy-D-ribose. acs.org This process occurs through a ring-opening mechanism that forms a transient open-chain aldehyde, which can then re-cyclize into any of the ring forms. acs.org The rapid interconversions between these forms can be observed and quantified using techniques like NMR spectroscopy. acs.orgnist.gov

For this compound, this interconversion is not possible. The absence of the anomeric hemiacetal group prevents the ring-opening process, thus locking the molecule into the furanose configuration. Its stability is akin to that of a tetrahydrofuran (B95107) derivative rather than a dynamic sugar.

Open-Chain Conformers

Open-chain conformers are essential, albeit minor, components of the equilibrium mixture of 2-deoxy-D-ribose in solution. acs.org In the gas phase, these linear forms are significantly less stable than their cyclic counterparts. nih.gov Theoretical studies have explored the various conformations of the open-chain form of 2-deoxy-D-ribose, identifying the most stable arrangements of the carbon backbone. The presence of these open-chain structures is crucial for the furanose-pyranose interconversion. acs.org

As this compound cannot form an open-chain aldehyde, this conformational state is not a relevant part of its structural description under normal conditions.

Spectroscopic and Diffraction Techniques for Structural Characterization

The precise three-dimensional structure and conformational dynamics of this compound and its derivatives are determined using a combination of high-resolution spectroscopic and diffraction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of furanose rings in solution. For this compound derivatives, the key dynamic process is the pseudorotation of the furanose ring, which describes the puckering of the five-membered ring. This equilibrium is typically between the N-type (C3'-endo) and S-type (C2'-endo) conformations. researchgate.net The populations of these states are influenced by factors such as the nature of substituents and solvent effects. researchgate.net

While detailed NMR studies on the unsubstituted this compound are scarce, data for its derivatives provide significant insight. For instance, the ¹H NMR spectrum of 1β-(2,6-Dimethylpyridin-3-yl)-1,2-dideoxy-D-ribofuranose has been fully characterized, allowing for the assignment of its specific conformation in solution. rsc.org

Table 2: ¹H NMR Data for 1β-(2,6-Dimethylpyridin-3-yl)-1,2-dideoxy-D-ribofuranose in CD₃OD rsc.org

Proton Chemical Shift (ppm) Multiplicity / Coupling Constant (Hz)
H-2'a 1.81 ddd
H-2'b Not specified Not specified
H-3' Not specified Not specified
H-4' Not specified Not specified
H-5' Not specified Not specified

NMR studies on the parent compound, 2-deoxy-D-ribose, are extensive and confirm its complex isomeric mixture in D₂O, showing distinct signals for the α- and β-anomers of both furanose and pyranose forms. acs.orgchemicalbook.com

Vibrational Circular Dichroism (VCD) and Infrared/Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), provide detailed information about the molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding. acs.orgresearchgate.net VCD is particularly sensitive to the absolute configuration and conformation of chiral molecules in solution. acs.orgbruker.com

Studies on 2-deoxy-D-ribose have utilized IR, Raman, and VCD to analyze its conformational landscape in both solid and aqueous phases. acs.orgresearchgate.net The spectra reveal the predominance of the pyranose forms and provide insights into the hydrogen-bonding networks. acs.orgulpgc.es The absence of a hydroxyl group at the C2 position in 2-deoxy-D-ribose leads to noticeable changes in its vibrational spectra compared to D-ribose, particularly a reduction in the complexity of the hydrogen-bonding network. researchgate.net

For this compound, the even greater reduction in hydroxyl groups would further simplify the O-H stretching region of its IR and Raman spectra. VCD spectroscopy would be an ideal method to probe the specific ring pucker (N/S conformation) of this chiral molecule in solution by comparing experimental spectra with quantum chemical calculations.

X-ray Crystallography for Solid-State Structure

The crystal structure of 1β-(6-Bromo-2-chloropyridin-3-yl)-1,2-dideoxy-D-ribofuranose has been determined by X-ray diffraction. rsc.org This analysis unequivocally confirmed the β-configuration of the C-nucleoside linkage and provided precise data on bond lengths, bond angles, and the puckering of the dideoxyribofuranose ring in the solid state. rsc.org Such studies are crucial for understanding how these sugar analogues are recognized and accommodated by enzymes or incorporated into nucleic acid structures. rsc.orgoup.com

Computational Chemistry Approaches

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) Studies

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are cornerstone methods for investigating the conformational preferences of furanose systems. These quantum-mechanical approaches are used to calculate the potential energy surface, identify stable conformers, and determine the energy barriers between them.

Studies on 2-deoxy-D-ribose, a closely related analog, have utilized DFT functionals like B3LYP and M06-2X, alongside MP2 theory, to explore its five possible configurations: open-chain, α-furanose, β-furanose, α-pyranose, and β-pyranose. acs.orgulpgc.es These calculations have been performed both in the gas phase and with solvent models to understand how environmental interactions affect conformational stability. acs.orgulpgc.es For the furanose forms of 2-deoxy-D-ribose, a multitude of unique minima have been identified, highlighting the ring's inherent flexibility. acs.orgresearchgate.net

While comprehensive studies on unsubstituted this compound are less common, research on its derivatives provides critical insights. For instance, an exhaustive quantum-mechanical analysis of 1,2-dideoxyribofuranose-5-phosphate, a model for the DNA backbone, was conducted at the MP2/cc-pVTZ // DFT B3LYP/cc-pVTZ level of theory. This investigation revealed 282 distinct conformations within an energy window of 8.9 kcal/mol, demonstrating the complex conformational space even for a substituted derivative.

The application of these methods extends to understanding how modifications to the ring or its substituents alter conformational behavior. For example, DFT calculations have been employed to generate energy profiles for the pseudorotational pathways of furanose analogs, providing a map of the low-energy conformations. biorxiv.org Such studies are crucial for rationalizing the structural and functional consequences of chemical modifications in nucleosides and nucleotides. nih.gov

Multi-Level and High-Level Ab Initio Calculations (e.g., G4)

To achieve higher accuracy in energetic predictions, multi-level and high-level ab initio methods are employed. These methods, such as the Gaussian-n (Gn) theories (e.g., G4) and Complete Basis Set (CBS) methods, combine calculations at different levels of theory and basis sets to extrapolate a highly accurate energy. wayne.edu While computationally demanding, they provide benchmark data against which lower-level methods can be compared.

An extensive computational study on D-ribose and 2-deoxy-D-ribose utilized the G4 multi-level method to probe their complex isomerism. nih.gov This research provided reliable free energy (ΔG) values for the various cyclic and open-chain forms. For 2-deoxy-D-ribose, the G4 calculations revealed that the most stable furanose conformer (the α-anomer) is only 6.2 kJ/mol higher in free energy than the global minimum (an α-pyranose form), indicating a significant population of the furanose form is expected at equilibrium. nih.gov

These high-level calculations are essential for establishing a reliable hierarchy of conformer stability. wayne.edu For instance, methods like W1 and CBS-APNO can determine thermochemical properties like heats of formation to within a few kJ/mol. wayne.edu Such accuracy is critical for understanding the thermodynamics of reactions involving sugars and for parameterizing molecular mechanics force fields used in large-scale simulations of systems like DNA.

Analysis of Pseudorotation Parameters and Ring Pucker

The conformation of the non-planar furanose ring is elegantly described by the concept of pseudorotation. gatech.edu The puckering of the five-membered ring can be characterized by two key parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τₘ or Φₘₐₓ). gatech.educore.ac.uk The phase angle P defines the type of pucker (i.e., which atoms are out of the mean plane and in which direction), while the amplitude τₘ describes the degree of puckering. gatech.eduresearchgate.net

The pseudorotation cycle is often visualized as a wheel, where different values of P correspond to distinct envelope (E) and twist (T) conformations. nih.gov For furanose rings in nucleosides, two major conformational families are predominantly observed:

North (N-type): Characterized by a C3'-endo pucker, with phase angles (P) typically in the range of 0° to 36°. researchgate.net

South (S-type): Characterized by a C2'-endo pucker, with phase angles (P) typically in the range of 144° to 180°. researchgate.net

The interconversion between N and S conformers occurs via a low-energy pathway, often passing through an O4'-endo (P ≈ 90°) conformation. researchgate.netresearchgate.net The energy barrier for this transition is relatively low, allowing for a dynamic equilibrium in solution. researchgate.net Computational methods are used to map the free energy landscape along the pseudorotation pathway, revealing the relative stabilities of the N and S states and the barriers separating them. nih.gov For deoxyribose rings, the puckering amplitude (τₘ) generally ranges from 35° to 45°, with an average value around 39°. gatech.edu

Table 1. Key Pseudorotation Parameters for Furanose Rings. This table summarizes the defining parameters for the two major conformational families of the furanose ring, based on the Altona and Sundaralingam convention.
Conformational FamilyTypical PuckerPhase Angle (P) RangeAssociated DNA Form
North (N)C3'-endo0° to 36°A-DNA, RNA
South (S)C2'-endo144° to 180°B-DNA

Investigations of Anomeric and Stereoelectronic Effects

The conformational preferences of the this compound ring are governed by subtle stereoelectronic effects. The anomeric effect is a primary determinant, describing the tendency of an electronegative substituent at the anomeric carbon (C1) to adopt an axial orientation rather than the sterically expected equatorial position. wikipedia.org This effect arises from a stabilizing hyperconjugative interaction between a lone pair of the ring heteroatom (O4') and the antibonding orbital (σ*) of the C1-substituent bond. basna.ir

In furanose systems, the anomeric effect, along with the gauche effect, drives the N ↔ S pseudorotational equilibrium. csic.es The N-type pucker (C3'-endo) places the C1 substituent in a pseudo-axial orientation, which is favored by the anomeric effect. Conversely, the S-type pucker (C2'-endo) places the substituent in a pseudo-equatorial orientation. The balance between these competing effects determines the dominant conformation. basna.ir

Computational studies, particularly those employing Natural Bond Orbital (NBO) analysis, are instrumental in dissecting and quantifying these stereoelectronic interactions. nih.gov NBO analysis can identify and measure the energy of the donor-acceptor orbital interactions that constitute the anomeric effect. nih.gov Such analyses have confirmed the presence of both endo- and exo-anomeric effects in the low-energy conformers of 2-deoxy-D-ribose. nih.gov Furthermore, these investigations have shown that the strength of the anomeric effect can be modulated by the electronic nature of the substituent at C1, providing a mechanism for "tuning" the conformational equilibrium of the sugar ring. nih.gov Structural modifications, such as replacing the ring oxygen with another atom or altering substituents, can significantly influence these stereoelectronic forces and thus control the conformational behavior and biological properties of the resulting analogs. nih.gov

Role and Applications in Nucleic Acid Chemistry and Molecular Biology Research

Modeling Abasic Sites in DNA and RNA

Abasic sites arise in cells from either spontaneous hydrolysis of the N-glycosidic bond or as intermediates in the base excision repair (BER) pathway, where DNA glycosylases remove damaged bases. oup.comnih.gov These sites are non-instructional and can halt replication or transcription, making their study critical. oup.com The natural abasic site is unstable and exists in equilibrium between hemiacetal and ring-opened aldehyde forms. oup.com 1,2-dideoxy-D-ribofuranose, often in the form of its tetrahydrofuran (B95107) (THF) isostere within an oligonucleotide, provides a stable, non-racemic model that can be incorporated at specific locations in synthetic DNA and RNA. oup.comresearchgate.net This allows researchers to study the structural and thermodynamic consequences of a baseless site and its interactions with various cellular proteins.

The use of oligonucleotides containing this compound has been instrumental in elucidating the mechanisms of DNA repair enzymes, particularly AP endonucleases. oup.com These enzymes are crucial for initiating the repair of abasic sites. Studies have shown that AP endonucleases like E. coli exonuclease III can recognize and specifically bind to duplex DNA containing a this compound residue. oup.com The enzyme then cleaves the phosphodiester bond on the 5' side of the abasic site, a critical step in the BER pathway. oup.com

Research has demonstrated that exonuclease III can cleave DNA containing various abasic analogs, including this compound, regardless of the base opposite the lesion. oup.com This suggests that the enzyme's recognition is primarily focused on the structural distortion caused by the absence of a base rather than the specific chemical nature of the abasic site itself. oup.com The discovery that PARP1, a key enzyme in the DNA damage response, acts in distinct waves to regulate repair has been advanced by the ability to create specific, stable damage sites for study. mpg.de Such modified oligonucleotides are essential for investigating how repair proteins are recruited and how the repair process is coordinated. oup.commpg.de

The removal of a nucleobase creates a significant structural and energetic disruption in the DNA double helix. Studies using this compound have quantified this destabilization. The incorporation of a single this compound residue into a DNA duplex has been shown to significantly lower its melting temperature (T_m), the temperature at which half of the duplex dissociates. oup.comucl.ac.uk This destabilization is attributed to the loss of Watson-Crick hydrogen bonding and a disruption of base-stacking interactions, leading to increased conformational flexibility around the lesion. oup.com

Oligonucleotide ModificationReported Change in Melting Temperature (T_m)Reference
Introduction of a single this compound residue~19°C decrease oup.com
Duplexes with abasic analogues compared to fully complementary duplexesLess stable than native duplex and those with A-C or G-T mismatches ucl.ac.uk

Studies on DNA Repair Mechanisms

Design and Synthesis of Modified Oligonucleotides

The utility of this compound in biological research stems from its successful incorporation into synthetic oligonucleotides. researchgate.netucl.ac.uk A practical and reliable method for this involves synthesizing the this compound unit and then converting it into a phosphoramidite (B1245037) derivative. researchgate.netnih.gov This phosphoramidite synthon can then be used in standard automated solid-phase DNA/RNA synthesizers to introduce the abasic site at any desired position within an oligonucleotide sequence. researchgate.netresearchgate.net This synthetic flexibility has enabled a wide range of applications, from creating probes for gene identification to developing novel therapeutic agents. ucl.ac.ukaphrc.org

RNA interference (RNAi) is a gene-silencing mechanism mediated by small interfering RNAs (siRNAs) and microRNAs (miRNAs). nih.govtandfonline.com siRNAs are short double-stranded RNA molecules with 2-nucleotide overhangs at the 3'-ends of each strand. researchgate.net The chemical modification of these overhangs is a key strategy for improving the therapeutic potential of siRNAs. acs.org

Researchers have synthesized siRNAs containing this compound (referred to as dR(H) in some studies) in their 3'-overhangs to investigate the role of this terminal region. researchgate.netnih.gov Introducing dR(H) into the 3'-overhang of the antisense strand was found to reduce the gene knockdown effect compared to unmodified siRNAs. researchgate.netnih.gov However, siRNAs modified with a related compound, 1-deoxy-D-ribofuranose, showed moderate nuclease resistance and a desirable knockdown effect, suggesting that subtle changes to the abasic structure can fine-tune siRNA properties. researchgate.netaphrc.org These studies provide valuable insights for designing modified siRNAs with enhanced stability and controlled activity. aphrc.org

siRNA ModificationObserved EffectReference
This compound (dR(H)) at the 3'-end of the antisense strandReduced knockdown effect researchgate.netnih.gov
1-deoxy-D-ribofuranose (R(H)) at the 3'-overhang regionShowed moderate nuclease-resistance and desirable knockdown effect researchgate.net
2-O-benzyl-1-deoxy-D-ribofuranose in the 3'-overhang regionSignificantly more resistant to serum nucleases researchgate.net

Ribozymes are RNA molecules that can catalyze specific biochemical reactions. tandfonline.com The hammerhead ribozyme is a small, self-cleaving RNA motif whose catalytic activity is of great interest for both fundamental research and therapeutic applications. tandfonline.comtandfonline.com To understand the structure-function relationships within these RNA enzymes, researchers have incorporated abasic site analogs, including those derived from this compound, into various positions of the ribozyme sequence. tandfonline.comembopress.org

Studies on hammerhead ribozymes have shown that replacing nucleotides in the stem-loop II region with abasic residues has little effect on catalytic activity. tandfonline.com This indicates that this region primarily serves a structural role, and the specific bases are not directly involved in the catalytic mechanism. tandfonline.com Such modifications can help delineate the essential from the non-essential components of a ribozyme's structure, paving the way for the design of more stable or active catalytic RNAs. tandfonline.comembopress.org

The interaction between proteins and nucleic acids is fundamental to most cellular processes. Oligonucleotides containing this compound are powerful probes for studying the recognition mechanisms of DNA-binding proteins, such as restriction endonucleases. oup.comoup.com These enzymes recognize and cleave specific DNA sequences.

By replacing a specific base within the enzyme's recognition site with this compound, researchers can assess the importance of that particular base for binding and catalysis. For example, replacing a central adenine (B156593) or thymine (B56734) residue in the recognition site of the EcoRI or MvaI restriction enzymes with this compound inhibits the cleavage of both strands. oup.com In contrast, for the SsoII endonuclease, replacing central A or T residues with the same analog resulted in a significant increase in cleavage efficiency. oup.com These findings suggest that for some enzymes, the absence of a base can induce a more favorable local DNA conformation for cleavage, while for others, specific base contacts are indispensable. oup.comoup.com

Research into Ribozyme Catalytic Activity

Mechanistic Studies of Enzymatic Interactions

The synthetic compound this compound serves as a crucial tool for probing the mechanisms of enzymes that interact with DNA and its precursors. By incorporating this molecule into synthetic DNA strands, researchers can create "abasic sites," which lack a heterocyclic base but retain a mostly intact sugar-phosphate backbone. oup.comnih.gov This allows for detailed investigation into the specific roles of the base, sugar, and phosphate (B84403) groups in enzyme recognition and catalysis.

The interaction between DNA and Type II restriction endonucleases or DNA methyltransferases requires precise recognition of specific nucleotide sequences. Using DNA duplexes containing this compound in place of a natural nucleoside within the recognition site has provided significant insights into these interactions. oup.comresearchgate.net

Studies on restriction endonucleases like SsoII, ScrFI, MvaI, and EcoRII, which recognize sequences such as CCNGG or CCA/TGG, have shown varied responses to abasic sites created by this compound. nih.gov For the SsoII endonuclease, replacing a central nucleoside with this analog not only affected cleavage efficiency but also altered its specificity, inducing cleavage at a non-canonical position adjacent to the modification. nih.gov In contrast, ScrFI was able to specifically cleave all tested modified substrates, whereas MvaI and EcoRII were resistant to hydrolyzing duplexes with these non-nucleotide inserts. nih.gov Further studies on endonucleases VspI and Tru9I revealed that substituting this compound for different deoxyribonucleosides led to variations in the hydrolysis rates of both the modified and unmodified strands. nih.gov However, when the modification was placed near the bond to be hydrolyzed, the substrates became unreactive. nih.gov With the Ecl18kI restriction endonuclease, the presence of a this compound-containing substrate resulted in correct cleavage accompanied by non-canonical hydrolysis of the modified strand. nih.gov These findings highlight that the heterocyclic base can be critical for the catalytic step for some enzymes, while for others, the sugar-phosphate backbone provides the dominant contacts for binding and cleavage. oup.comnih.gov

In the case of DNA methyltransferases, which catalyze the transfer of a methyl group to a specific base, this compound-containing substrates have been used to dissect the recognition mechanism. researchgate.netnih.gov Studies on the EcoRII DNA methyltransferase (M.EcoRII) using substrate analogs with this compound showed that the efficiency of both DNA binding and methylation was dependent on the position of the abasic site within the recognition sequence. researchgate.netnih.gov Similarly, the interaction of the Ecl18kI methyltransferase (M.Ecl18kI) with DNA duplexes containing this analog was investigated, contributing to the understanding of the target base "flipping-out" mechanism common to many DNA methyltransferases. nih.gov

Table 1: Effects of this compound Substitution on Restriction Endonuclease Activity
EnzymeRecognition SiteObserved Effect of SubstitutionReference
SsoIICCNGGIncreased efficiency and altered cleavage specificity (non-canonical cleavage). nih.gov
ScrFICCNGGSpecifically cleaves the modified substrates. nih.gov
MvaI / EcoRIICCA/TGGResistant to hydrolysis. nih.gov
VspI / Tru9IATTAAT / TTAAVaried hydrolysis rates depending on modification position; unreactive if near cleavage site. nih.gov
Ecl18kI/CCNGGCorrect cleavage of unmodified strand, but non-canonical hydrolysis of the modified strand. nih.gov

Nucleoside phosphorylases (NPs) and kinases are key enzyme families involved in the salvage pathways of nucleoside metabolism. conicet.gov.ar NPs catalyze the reversible phosphorolytic cleavage of the glycosidic bond, while kinases phosphorylate nucleosides to form nucleotides. nih.govpsu.edu The study of how these enzymes interact with analogs like this compound, which lacks the key functionalities of a nucleobase and a 1'-hydroxyl group, can illuminate their substrate specificity and catalytic requirements.

Nucleoside phosphorylases are instrumental in the synthesis of various nucleoside analogs through the transfer of a sugar moiety from a donor to an acceptor base. seela.netresearchgate.netresearchgate.net The substrate specificity of these enzymes is often strict regarding the sugar component. For instance, thymidine (B127349) phosphorylase is specific for 2'-deoxynucleosides, whereas uridine (B1682114) phosphorylase can accept both ribo- and deoxyribonucleosides. nih.gov Research has shown that anomeric configuration is critical; for example, the α-anomer of thymidine was found to be resistant to cleavage by E. coli nucleosidases, which readily process the natural β-anomer. rsc.org While direct studies using this compound as a substrate for NPs are not extensively documented, its structure implies it would be an unsuitable substrate for glycosidic bond formation due to the absence of the C1-hydroxyl group.

In the realm of nucleoside kinases, human deoxycytidine kinase (dCK) plays a crucial role in phosphorylating deoxynucleosides to activate them for DNA synthesis or as therapeutic agents. psu.edu Interestingly, dCK has been shown to possess a secondary, phosphorylase-like activity, capable of cleaving 2'-deoxynucleosides into a free nucleobase and 2-deoxy-α-D-ribofuranose-1-phosphate. psu.edu This reaction is dependent on the presence of inorganic phosphate and demonstrates that the enzyme can interact with and process the deoxyribose phosphate moiety independently of the nucleobase, providing a mechanistic link to how enzymes might handle abasic sugar structures. psu.edu

Table 2: Interactions of Related Analogs with Nucleoside-Metabolizing Enzymes
Enzyme FamilyEnzyme ExampleAnalog/SubstrateKey FindingReference
Nucleoside PhosphorylaseE. coli Nucleosidasesα-thymidineThe α-anomer is resistant to glycosyl cleavage, unlike the natural β-anomer, highlighting stereospecificity. rsc.org
Nucleoside KinaseHuman Deoxycytidine Kinase (dCK)2'-deoxynucleosidesExhibits phosphorylase activity, cleaving the substrate to a free base and 2-deoxy-α-D-ribofuranose-1-phosphate. psu.edu

Interaction with Restriction Endonucleases and DNA Methyltransferases

Precursor for Advanced Nucleoside and Nucleotide Analogues

This compound is a valuable starting material for the chemical synthesis of a wide range of modified nucleosides and nucleotides. biosynth.comcymitquimica.com Its unique structure, lacking both the nucleobase and the anomeric hydroxyl group, makes it an ideal scaffold for creating analogs designed to probe or inhibit specific biological processes.

The ability to synthesize custom nucleoside analogs is essential for dissecting complex biochemical pathways. This compound serves as a key precursor in this field. For example, it has been used in an eleven-step synthesis to produce 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose, a C-nucleoside analog. rsc.org Such molecules, where the base is linked via a C-C bond instead of a C-N bond, are used to investigate factors affecting DNA helix stability and base stacking interactions. rsc.org

Furthermore, the compound has been instrumental in studying the RNA interference (RNAi) pathway. nih.gov Researchers developed a practical method to synthesize this compound (referred to as dR(H)) and converted it into a phosphoramidite derivative. nih.gov This allowed for its incorporation into small interfering RNAs (siRNAs) using standard solid-phase synthesis. By placing this abasic nucleoside at the 3'-overhang region of the siRNA antisense strand, they could probe the structural requirements of the RNAi machinery, finding that the modification reduced the gene knockdown effect. nih.gov In another study, C-nucleoside analogs derived from related deoxyribose precursors were synthesized to act as potential inhibitors for Uracil DNA Glycosylase (UDG), an enzyme critical to the base excision repair pathway. ufl.edu

Emerging Research Directions and Future Perspectives

Advanced Methodologies for Synthesis and Derivatization

The demand for 1,2-dideoxy-D-ribofuranose and its functionalized analogues in various research fields has spurred the development of more efficient and versatile synthetic strategies.

Practical Synthesis from Nucleosides: A significant advancement is the development of a practical and reliable method for synthesizing this compound, referred to as dR(H), through the elimination of the nucleobase from thymidine (B127349). nih.gov This approach provides a straightforward route to the core abasic deoxyribonucleoside. For its use in automated oligonucleotide synthesis, the resulting dR(H) is efficiently converted into its corresponding phosphoramidite (B1245037) derivative, which can be linked to a solid support like controlled pore glass resin. nih.gov

Synthesis of C-Nucleoside Analogues: Research has also focused on creating derivatives where a carbon atom of an aryl or hetaryl group is attached to the C1 position of the sugar, forming C-nucleosides. One described methodology involves an eleven-step synthesis of 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose starting from 2-deoxyribopyranose. rsc.org This procedure relies on key steps including the reaction of a selectively protected ribose derivative with 3-lithiopyridine and a subsequent ring closure using methanesulfonyl chloride. rsc.org A modular approach has also been developed for the synthesis of various C-nucleoside derivatives. rsc.org This strategy begins with halogenated (het)aryl C-nucleoside intermediates, which are then functionalized through methods like Pd-catalyzed cross-couplings. rsc.org

Derivatization for Bioconjugation: Significant progress has been made in synthesizing derivatives of this compound that act as tethers for conjugating oligonucleotides with other molecules like lipids and fluorophores. nih.gov One such approach starts from a common cyano sugar precursor to prepare novel phosphoramidites with aminomethyl or mercaptomethyl functional groups at the 1-position. nih.gov The development of orthogonal protecting groups for these functionalities allows for the selective introduction of two different ligands into a single oligonucleotide, expanding the toolkit for creating complex bioconjugates for therapeutic and diagnostic purposes. nih.govresearchgate.net

Novel Applications in Chemical Biology and Biotechnology

The unique structure of this compound makes it an invaluable tool for probing biological processes at the molecular level.

Probing Nucleic Acid Interactions and Function: As a stable analogue of an abasic site, this compound is instrumental in studying nucleic acid structure and its interactions with proteins. It can be incorporated into synthetic DNA duplexes to replace specific nucleoside residues. oup.com This modification allows researchers to investigate the role of individual components of the DNA, such as the sugar moiety or the heterocyclic base, in the recognition and cleavage mechanisms of enzymes like restriction endonucleases. oup.com Studies have shown that introducing this abasic insert can lead to a destabilization of the DNA duplex and alter the cleavage specificity of certain enzymes. oup.com

Applications in RNA Interference (RNAi): The compound has found a key application in the field of RNA interference (RNAi). nih.gov By synthesizing chemically modified small interfering RNAs (siRNAs) that possess this compound in their 3'-overhang regions, researchers can systematically study the structural requirements for gene silencing activity. nih.gov Research has demonstrated that incorporating this abasic nucleoside at the 3'-end of the antisense strand of an siRNA can reduce its gene knockdown effect, providing critical insights into the mechanism of RNAi. nih.gov

Development of Diagnostic and Therapeutic Tools: Derivatives of this compound are being used to create sophisticated tools for diagnostics and therapeutics. It has been used as a reactant in the synthesis of fluorescent pyrimidine (B1678525) analogs designed to detect the presence of abasic sites in DNA, which are a common form of DNA damage. chemicalbook.com Furthermore, oligonucleotides functionalized with aminomethyl or mercaptomethyl derivatives of this compound can be conjugated to molecules like lipids or peptides to enhance their delivery to specific tissues or cells, a crucial aspect for the development of oligonucleotide-based drugs. nih.govresearchgate.net

Theoretical and Experimental Synergies in Structural Biology

Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for interpreting its effects within biological macromolecules. A powerful synergy between theoretical calculations and experimental techniques has provided unprecedented insight.

Conformational Analysis: The parent sugar, 2-deoxy-D-ribose, can exist in multiple forms, including open-chain, five-membered furanose rings, and six-membered pyranose rings. ulpgc.es A combination of theoretical studies, such as Density Functional Theory (DFT), and experimental techniques like infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectroscopy has been employed to determine the structural preferences. ulpgc.esacs.org These studies have revealed that for 2-deoxy-D-ribose, the α- and β-pyranose forms are the dominant configurations in both aqueous solution and the solid phase. ulpgc.esacs.org However, a non-negligible population of the open-chain form is present in aqueous solution, a finding elucidated by the close collaboration between theoretical predictions and experimental spectra. ulpgc.es

High-Resolution Structural Determination: Advanced experimental methods like gas-phase microwave spectroscopy, combined with computational analysis, have enabled the determination of high-resolution structures of different forms of methyl 2-deoxy-D-ribosides. csic.es This approach provides an unbiased view of the intrinsic conformational preferences of the sugar scaffold, free from the influence of solvent or crystal packing forces. csic.es

Unexplored Biological Roles and Pathways

While extensively used as a synthetic tool, the potential for this compound to interact with biological systems in ways not yet fully understood presents an exciting frontier.

Investigating DNA Damage Response Pathways: The primary use of this compound is as a stable mimic of an apurinic/apyrimidinic (abasic) site, a frequent form of DNA damage. oup.com This allows for the study of the initial recognition and processing of such lesions by DNA repair enzymes. However, the full extent of its interaction with the complex and multifaceted DNA damage response (DDR) network remains an area ripe for exploration. Future research could investigate how the presence of this synthetic abasic site in DNA influences higher-order chromatin structure and the recruitment of the full suite of DDR proteins beyond the initial repair enzymes.

Interaction with Metabolic Pathways: The structural similarity of this compound to naturally occurring sugars suggests it may have unexplored interactions with metabolic pathways. The related compound, 2-deoxy-D-ribose 1-phosphate, is a known intermediate in the purine (B94841) and pyrimidine salvage pathways. hmdb.canih.gov It is conceivable that this compound or its phosphorylated derivatives could act as substrate mimics or inhibitors for enzymes within these pathways, such as purine nucleoside phosphorylase or deoxyribose-phosphate aldolase (B8822740) (DERA). madridge.orgebi.ac.uk Such interactions could potentially modulate nucleotide pools, an avenue that has not been systematically investigated.

Potential Roles in Synthetic Biology and Oxidative Stress: There is potential for using this compound in the development of novel synthetic biological pathways for ribonucleotide synthesis. evitachem.com Furthermore, some sugar phosphates are known to be reducing agents that can generate reactive oxygen species. ebi.ac.uk For instance, 2-deoxy-D-ribose-1-phosphate, a product of thymidine catabolism, can generate oxygen radicals. ebi.ac.uk Whether this compound can enter related metabolic routes and exert unforeseen effects on cellular redox balance is an unexplored but intriguing possibility.

Q & A

Q. What are the established synthetic routes for 1,2-dideoxy-D-ribofuranose, and what are their key methodological considerations?

The primary synthesis involves eliminating the nucleobase from thymidine, followed by conversion to a phosphoramidite derivative for solid-phase oligonucleotide assembly. Critical steps include protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection) and coupling efficiency optimization during phosphoramidite chemistry . Earlier methods relied on chemical modifications of ribose derivatives but faced challenges in yield and scalability .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity?

Key techniques include nuclear magnetic resonance (NMR) for stereochemical confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Temperature-controlled studies (e.g., 20–90°C at 0.4°C/min) are critical for evaluating thermal stability during analysis .

Q. What role does this compound play in oligonucleotide synthesis, particularly in studying abasic sites?

This compound serves as an abasic site analog in DNA/RNA, enabling studies on base excision repair, oxidative damage, and backbone flexibility. Its incorporation via phosphoramidite chemistry allows precise placement in oligonucleotides to probe solvent accessibility and sequence-dependent oxidation .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data of this compound under varying experimental conditions?

Contradictions often arise from solvent polarity, temperature gradients, or protecting group interactions. Systematic replication under controlled conditions (e.g., solvent polarity indices, buffered systems) and multi-technique validation (e.g., calorimetry paired with NMR) are recommended .

Q. What strategies optimize the incorporation efficiency of this compound into oligonucleotides, especially regarding protecting groups and coupling conditions?

Optimizing tert-butyldimethylsilyl (TBDMS) protection of the 3′-OH group improves coupling yields (>95%) in phosphoramidite synthesis. Pre-activation with 5-ethylthio-1H-tetrazole (ETT) and extended coupling times (180 s) enhance efficiency in solid-phase synthesis .

Q. How does solvent exposure influence the reactivity of oligonucleotides containing this compound residues, and what methodological controls are necessary?

Solvent polarity alters the accessibility of abasic sites to oxidative agents. For example, aqueous environments increase hydrogen bonding interactions, while aprotic solvents exacerbate backbone rigidity. Controls include temperature ramping (0.4°C/min) and solvent polarity-matched reference strands .

Q. What mechanistic insights have been gained from using this compound in studying DNA repair or oxidative damage?

This analog reveals that abasic sites act as "molecular hinges," facilitating localized strand flexibility that impacts repair enzyme binding. Oxidation studies show sequence-dependent reactivity, with pyrimidine-rich regions exhibiting higher susceptibility to damage .

Data Analysis and Contradiction Management

Q. How should researchers handle empirical contradictions in studies involving this compound?

Apply constructive falsification frameworks to test hypotheses against empirical data. For example, cross-validate oxidation results using independent techniques (e.g., gel electrophoresis and MS) and contextualize findings within mechanistic models of backbone dynamics .

Q. Note on Sources :

  • Synthesis and application data derive from peer-reviewed methodologies .
  • Stability and reactivity insights are supported by controlled experimental designs .
  • Contradiction resolution frameworks align with empirical validation principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.